molecular formula C21H21F3N4O2S B2728740 4-butoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391886-88-7

4-butoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No. B2728740
CAS RN: 391886-88-7
M. Wt: 450.48
InChI Key: QPFLDMILQUACAE-UHFFFAOYSA-N
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Description

4-butoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C21H21F3N4O2S and its molecular weight is 450.48. The purity is usually 95%.
BenchChem offers high-quality 4-butoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Compounds similar to the one mentioned have been synthesized and evaluated for their antibacterial and antifungal activities. A study highlighted the synthesis of Schiff bases from benzoyl glycine and thiocarbohydrazide, showing biological activity against certain bacteria and fungi. These compounds' Minimum Inhibition Concentration (MIC) method evaluation indicated potential antimicrobial properties (Mange et al., 2013).

Structural and Biological Studies

Another research focus is the structural characterization and biological study of derivatives, including crystal structure analysis and Hirshfeld surface computational method. The study also involved evaluating the compounds' antioxidant and antibacterial activities, indicating good antibacterial and potent antioxidant activities for some compounds (Karanth et al., 2019).

Synthesis Techniques and Applications

Research has also been directed towards the synthesis methods and applications of related compounds. For instance, a practical synthesis method for a CCR5 antagonist highlights the development of synthesis techniques for compounds with potential therapeutic applications (Ikemoto et al., 2005). Similarly, the microwave-assisted synthesis of benzamide derivatives offers insights into novel methodologies for creating compounds with promising biological activities (Nimbalkar et al., 2018).

Catalytic and Green Chemistry Approaches

The development of catalyst-free and solvent-free synthesis methods for related compounds represents an advancement in green chemistry. These methods emphasize efficient, environmentally friendly synthesis routes, illustrating the importance of sustainable practices in chemical research (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

4-butoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O2S/c1-2-3-11-30-17-9-7-14(8-10-17)19(29)25-13-18-26-27-20(31)28(18)16-6-4-5-15(12-16)21(22,23)24/h4-10,12H,2-3,11,13H2,1H3,(H,25,29)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFLDMILQUACAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide

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